3-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline typically involves a series of organic reactions. One common method involves the reaction of dibenzoa,dannulene with N,N-dimethylaniline under specific conditions. The reaction is often catalyzed by a palladium catalyst and requires a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and advanced purification methods ensures high yield and purity of the final product. Safety measures are crucial during production due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- Dibenzocycloheptadienone
- Dibenzosuberone
Uniqueness
Compared to similar compounds, 3-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline stands out due to its unique molecular structure and the presence of the dimethylaniline moiety.
Properties
Molecular Formula |
C24H23N |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)aniline |
InChI |
InChI=1S/C24H23N/c1-25(2)21-11-7-8-18(16-21)17-24-22-12-5-3-9-19(22)14-15-20-10-4-6-13-23(20)24/h3-13,16-17H,14-15H2,1-2H3 |
InChI Key |
CLIUDKYUWIQEKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C=C2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.